molecular formula C14H18N2O B1666754 (2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine CAS No. 362603-40-5

(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine

Cat. No. B1666754
M. Wt: 230.31 g/mol
InChI Key: VVHJUSGIUWQPIT-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AL-37350A is a novel and selective 5-HT2 receptor agonist with ocular hypotensive activity.

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis of Dihydropyrano[3,2-e]indole Analog : An enhanced synthesis method for a dihydropyrano[3,2-e]indole analog of serotonin, involving a Claisen rearrangement and cyclization sequence, was developed. This method showcases a unique chemical pathway and potential applications in chemical synthesis (Macor, 1995).

  • Diverse Library Generation : The compound has been used in alkylation and ring closure reactions to generate a structurally diverse library of compounds, indicating its versatility in chemical synthesis (Roman, 2013).

  • Synthesis of Neuropeptide Y Y5 Receptor Antagonists : This compound is part of the synthesis of [tetrahydro-1H-benzo[e]indol-2-yl]amines, which have shown potential as potent antagonists for the human neuropeptide Y Y5 receptor (McNally et al., 2000).

Pharmaceutical and Medicinal Chemistry

  • Antiinflammatory Activities : The compound is a key component in the synthesis of prodolic-acid and related indole-alkanoic acids, which have demonstrated significant antiinflammatory activities (Demerson et al., 1975).

  • Novel Drug Synthesis : It plays a role in the innovative synthesis of N-alkyl-3-oxo-2-aryl-1,2,3,4-tetrahydropyrazino[1,2-a]indole-1-carboxamides, a new class of potential pharmaceuticals (Reddy et al., 2012).

Structural and Analytical Chemistry

  • Crystal Structures Analysis : Studies involving the compound have led to the understanding of crystal structures of related indole derivatives, contributing to knowledge in the field of structural chemistry (Kukuljan et al., 2016).

  • Innovative Reaction Mechanisms : Research has revealed new reaction mechanisms, such as amine-induced rearrangements of related compounds, expanding our understanding of chemical reactions (Sanchez & Parcell, 1990).

Advanced Synthesis Techniques

  • Scale-Up of Synthesis Processes : There has been a focus on optimizing and scaling up the synthesis of related compounds, highlighting the practical applications in industrial chemistry (Donners et al., 2002).

  • Copper-Catalyzed Reactions : The compound has been used in copper-catalyzed oxidative C-H amination reactions, showcasing advanced catalysis techniques (Yang et al., 2015).

properties

CAS RN

362603-40-5

Product Name

(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine

InChI

InChI=1S/C14H18N2O/c1-9(15)7-10-8-16-12-4-5-13-11(14(10)12)3-2-6-17-13/h4-5,8-9,16H,2-3,6-7,15H2,1H3/t9-/m0/s1

InChI Key

VVHJUSGIUWQPIT-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CC1=CNC2=C1C3=C(C=C2)OCCC3)N

SMILES

CC(CC1=CNC2=C1C3=C(C=C2)OCCC3)N

Canonical SMILES

CC(CC1=CNC2=C1C3=C(C=C2)OCCC3)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano(3,2-e)indole
1-(2-aminopropyl)-8,9-dihydropyrano(3,2-e)indole
AL-37350A
AL37350A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine
Reactant of Route 2
(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine
Reactant of Route 3
(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine
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(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine
Reactant of Route 5
(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine
Reactant of Route 6
(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine

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